molecular formula C10H7NO2 B3348116 2-Oxo-1,2-dihydroquinoline-4-carbaldehyde CAS No. 15495-16-6

2-Oxo-1,2-dihydroquinoline-4-carbaldehyde

Cat. No.: B3348116
CAS No.: 15495-16-6
M. Wt: 173.17 g/mol
InChI Key: VSYXGFNDDQVELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-1,2-dihydroquinoline-4-carbaldehyde is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

It has been suggested that the compound may interact with dna and proteins .

Mode of Action

It has been suggested that the compound and its copper (ii) complexes can interact with dna through intercalation . This means that the compound inserts itself between the base pairs in the DNA helix, which can disrupt the normal functioning of the DNA molecule.

Result of Action

It has been suggested that the compound and its copper (ii) complexes exhibit significant radical scavenging activity against free radicals . This suggests that the compound may have antioxidant properties.

Biochemical Analysis

Biochemical Properties

2-Oxo-1,2-dihydroquinoline-4-carbaldehyde is involved in several biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2-dihydroquinoline-4-carbaldehyde typically involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, the use of acetic acid as a catalyst can promote the formation of the quinoline ring structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-dihydroquinoline-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde
  • 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid
  • 2-Oxo-1,2-dihydroquinoline-3-carboxamide

Uniqueness

2-Oxo-1,2-dihydroquinoline-4-carbaldehyde is unique due to its specific structural features, such as the position of the aldehyde group at the 4th position of the quinoline ring. This structural arrangement allows for unique reactivity patterns and biological activities compared to other quinoline derivatives. For example, the presence of the aldehyde group at the 4th position enhances its ability to form Schiff bases with amines, which can be further utilized in the synthesis of various bioactive compounds .

Properties

IUPAC Name

2-oxo-1H-quinoline-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-6-7-5-10(13)11-9-4-2-1-3-8(7)9/h1-6H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYXGFNDDQVELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301324
Record name 2-oxo-1,2-dihydroquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15495-16-6
Record name NSC142454
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142454
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-oxo-1,2-dihydroquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-1,2-dihydroquinoline-4-carbaldehyde
Reactant of Route 2
2-Oxo-1,2-dihydroquinoline-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
2-Oxo-1,2-dihydroquinoline-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
2-Oxo-1,2-dihydroquinoline-4-carbaldehyde
Reactant of Route 5
2-Oxo-1,2-dihydroquinoline-4-carbaldehyde
Reactant of Route 6
2-Oxo-1,2-dihydroquinoline-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.